3,4,5,5-Tetramethylhexan-3-ol
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Overview
Description
3,4,5,5-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O It is a tertiary alcohol, characterized by the presence of four methyl groups attached to the hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,5-Tetramethylhexan-3-ol can be achieved through multiple-step organic synthesis. One common method involves the alkylation of a suitable precursor, such as 3,4,5,5-tetramethylhexan-3-one, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of strong bases and reducing agents .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,5-Tetramethylhexan-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: 3,4,5,5-Tetramethylhexan-3-one, 3,4,5,5-Tetramethylhexanoic acid.
Reduction: 3,4,5,5-Tetramethylhexane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3,4,5,5-Tetramethylhexan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5,5-Tetramethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
- 3,5,5-Trimethylhexan-1-ol
- 2,3,4-Trimethyl-5-hexen-3-ol
Comparison: 3,4,5,5-Tetramethylhexan-3-ol is unique due to the presence of four methyl groups on the hexane backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
66256-40-4 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,4,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-10(6,11)8(2)9(3,4)5/h8,11H,7H2,1-6H3 |
InChI Key |
LBLUJHQRJVUQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C(C)(C)C)O |
Origin of Product |
United States |
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